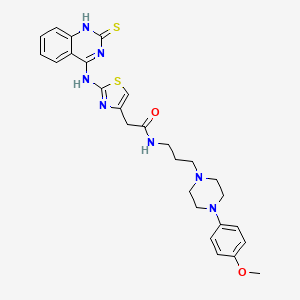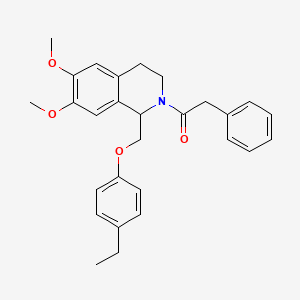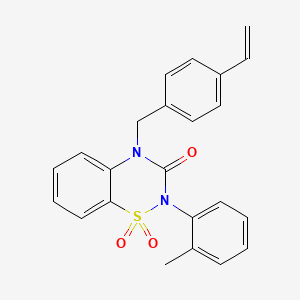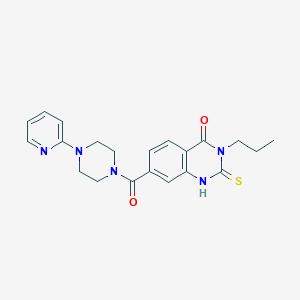![molecular formula C22H19ClN4O B11218505 7-(3-chlorophenyl)-4-(morpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11218505.png)
7-(3-chlorophenyl)-4-(morpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorophenyl and a phenyl group, as well as a morpholine ring
Méthodes De Préparation
The synthesis of 4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reaction with Sodium tert-Butoxide: Under an inert atmosphere, sodium tert-butoxide and tetrahydrofuran (THF) are added to a reaction flask and stirred for 0.5 to 3 hours.
Addition of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in THF and added dropwise to the reaction mixture at -10°C to 5°C. The mixture is then stirred at room temperature for 5 to 8 hours.
Addition of Chloromethyl Pivalate: Chloromethyl pivalate is added to the reaction mixture at -10°C to 5°C, followed by stirring at room temperature for 10 to 12 hours.
Isolation: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by crystallization from n-heptane to obtain the desired compound with high purity and yield.
Analyse Des Réactions Chimiques
4-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: Cyclization reactions can be carried out to form fused ring systems, enhancing the compound’s structural complexity and potential biological activity.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development and biochemical research.
Medicine: It has shown promise as an inhibitor of protein kinases, which are crucial targets in cancer therapy. Its ability to modulate kinase activity makes it a potential anticancer agent.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways . One of the primary targets is protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival. The compound acts as an ATP-competitive inhibitor of PKB, preventing its activation and subsequent phosphorylation of downstream substrates. This inhibition disrupts the PI3K-Akt-mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives :
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent inhibitors of protein kinases and have shown significant anticancer activity.
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has demonstrated antitubercular activity and is non-cytotoxic to certain cell lines.
®-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound is a selective inhibitor of Janus kinase 1 (JAK1) and has potential therapeutic applications in inflammatory diseases.
Propriétés
Formule moléculaire |
C22H19ClN4O |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
4-[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C22H19ClN4O/c23-17-7-4-8-18(13-17)27-14-19(16-5-2-1-3-6-16)20-21(24-15-25-22(20)27)26-9-11-28-12-10-26/h1-8,13-15H,9-12H2 |
Clé InChI |
DVJGGMORWMEKGG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B11218425.png)

![7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11218435.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11218456.png)
![7-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11218470.png)
![7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11218474.png)




![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11218518.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11218521.png)
![7-(4-ethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11218523.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11218526.png)
